methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Description
Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.438. The purity is usually 95%.
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Biological Activity
Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex heterocyclic compound with significant potential in pharmacological applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 471.4 g/mol. The structure combines features from both pyridine and pyran, contributing to its unique chemical properties.
Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to significant biological effects. Notably, derivatives of this compound have shown promising results in various biological assays.
Anticancer Activity
One of the most notable biological activities of this compound is its anticancer potential. Recent studies have highlighted its effectiveness against multiple cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Methyl 2-amino... | Liver Cancer | 0.23 | EGFR Inhibition |
Methyl 2-amino... | Breast Cancer | 0.15 | VEGFR-2 Inhibition |
Doxorubicin | Various | 0.18 | Chemotherapeutic Agent |
In a comparative study, compounds derived from this class demonstrated IC50 values lower than that of erlotinib, a standard anticancer drug, indicating superior potency in inhibiting cancer cell proliferation .
Comparative Studies
The biological activity of methyl 2-amino derivatives has been compared with structurally similar compounds to understand their unique properties better. The following table summarizes some related compounds and their activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-amino-4H-pyran derivatives | Similar core structure | Comparable anticancer activities |
Pyridine derivatives | Similar chemical properties | Various pharmacological activities |
Methyl 3-(hetero)arylthieno[3,2-b]pyridine derivatives | Unique functional groups | Antitumor activity against TNBC |
The presence of specific functional groups in methyl 2-amino derivatives enhances their reactivity and biological activity profile compared to other related compounds .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays were conducted on different cancer cell lines (e.g., liver, breast) to assess the cytotoxicity of methyl 2-amino derivatives. Results indicated that these compounds effectively induced apoptosis and inhibited cell growth.
- Mechanistic Insights : Computational studies have provided insights into the physicochemical properties and pharmacokinetics of these compounds, aiding in understanding their mechanism of action at the molecular level .
- Animal Models : Further studies using in vivo models demonstrated the potential of these compounds to reduce tumor size significantly without notable toxicity to non-tumorigenic cells .
Properties
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-14-12-17-19(22(27)26(14)13-16-10-6-7-11-25-16)18(15-8-4-3-5-9-15)20(21(24)30-17)23(28)29-2/h3-12,18H,13,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRHVTXMQQAALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.